N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a benzoxazepine core with a coumarin-derived carboxamide moiety. The benzoxazepine scaffold is a seven-membered heterocyclic ring containing oxygen and nitrogen, while the coumarin component introduces a fused benzene and pyrone system.
The compound’s crystallographic parameters, if analyzed, would likely employ programs like SHELXL for small-molecule refinement due to its precision in handling complex stereochemistry and hydrogen bonding networks .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-11-26-18-13-16(9-10-20(18)30-14-24(2,3)23(26)29)25-21(27)17-12-15-7-5-6-8-19(15)31-22(17)28/h5-10,12-13H,4,11,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWRPOLNUHKKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine ring, followed by the introduction of the chromene moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer efficacy of compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a related benzoxazepine derivative against various human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through:
- Caspase Activation : Triggering programmed cell death.
- Bcl-2 Family Protein Modulation : Influencing survival pathways in cancer cells.
This compound exhibited significant growth inhibition percentages against several cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various pathogens.
Case Study 2: Antimicrobial Properties
Research conducted on similar compounds revealed effective inhibition of biofilm formation in Staphylococcus aureus, indicating potential applications in treating biofilm-associated infections. This property is particularly crucial for developing new antimicrobial therapies.
Enzyme Inhibition and Drug Development
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) derivatives may act as inhibitors for specific enzymes involved in metabolic pathways. This characteristic provides a valuable tool for studying biochemical pathways and developing new drugs targeting these pathways.
Summary of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Induces apoptosis; inhibits tumor growth in various cancer cell lines. |
| Antimicrobial Activity | Effective against Staphylococcus aureus; potential for treating biofilm infections. |
| Enzyme Inhibition | May inhibit specific enzymes; aids in biochemical research. |
| Drug Development | Potential for developing new therapeutic agents targeting cancer and microbial infections. |
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize this compound, comparisons are drawn to analogs sharing either the benzoxazepine core or coumarin derivatives. Key differences in substituents, electronic profiles, and bioactivity are highlighted below.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (LogP) | Reported Bioactivity |
|---|---|---|---|---|---|
| Target Compound | Benzoxazepine-Coumarin | 3,3-dimethyl, 5-propyl | ~425.45 | 2.8 (predicted) | Hypothetical kinase inhibition |
| 7-Methoxycoumarin | Coumarin | 7-methoxy | 176.17 | 1.9 | Fluorescent probe |
| 5-Methyl-1,5-benzoxazepin-4-one | Benzoxazepine | 5-methyl | 191.22 | 1.5 | GABA receptor modulation |
| N-(Benzoxazepin-7-yl)-benzamide | Benzoxazepine-Benzamide | Unsubstituted benzamide | 296.33 | 2.3 | Anticonvulsant activity |
Key Findings:
This hybridity may improve binding affinity to targets like kinases or proteases compared to simpler benzoxazepines .
Substituent Effects :
The 5-propyl and 3,3-dimethyl groups in the target compound likely enhance lipophilicity (LogP ~2.8) relative to unsubstituted benzoxazepines (LogP ~1.5). This could improve membrane permeability but may reduce aqueous solubility, a trade-off observed in coumarin derivatives like 7-methoxycoumarin .
Bioactivity Trends :
While coumarin derivatives often serve as fluorescent tags or anticoagulants, their fusion with benzoxazepine may redirect activity toward central nervous system (CNS) targets. For example, N-(Benzoxazepin-7-yl)-benzamide shows anticonvulsant effects, suggesting the carboxamide group’s role in CNS penetration .
Synthetic Complexity : The target compound’s multi-ring system demands rigorous stereochemical control during synthesis. Programs like SHELXD or SHELXE might assist in resolving crystallographic ambiguities, ensuring accurate structural validation .
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound notable for its unique structural features and diverse biological activities. This compound belongs to the class of benzoxazepines and has potential applications in medicinal chemistry due to its interactions with various biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.4528 g/mol |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
Structural Features
The compound features a benzoxazepine core which is known for various pharmacological properties. The presence of the chromene moiety contributes to its biological activity through potential interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cholesterol biosynthesis and cellular signaling.
Receptor Modulation: It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
DNA/RNA Interaction: The compound may also interact with genetic material, impacting gene expression levels.
Case Studies and Research Findings
- Inhibition of Squalene Synthase:
- Anticancer Activity:
- Neuroprotective Effects:
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of squalene synthase | |
| Anticancer Activity | Induction of apoptosis | |
| Neuroprotective Effects | Prevention of neuronal cell death |
Comparison with Related Compounds
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| Compound A | 45 | Squalene synthase inhibitor |
| Compound B | 170 | Anticancer |
| Compound C | 90 | Neuroprotective |
Q & A
Q. What are the optimal synthetic routes for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzoxazepine-coumarin hybrids typically involves multi-step protocols:
- Coumarin-carboxylic acid activation : Use coupling agents like EDCI or HOBt to form the carboxamide bond with the benzoxazepine scaffold. Temperature control (0–25°C) minimizes side reactions .
- Benzoxazepine core construction : Cyclization of substituted aminophenols with ketones under acidic conditions (e.g., HCl in ethanol) at reflux .
- Yield optimization : Varying solvents (DMF vs. THF) and catalysts (e.g., Yb(OTf)₃ for stereochemical control) can improve yields from 45% to >70% .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolve stereochemistry and confirm bond angles/distances (e.g., dihedral angle between benzoxazepine and coumarin moieties) .
- NMR spectroscopy : Compare and chemical shifts with analogous compounds (e.g., 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide) to validate substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 495.18 [M+H]⁺) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification (LC-MS/MS) to assess bioavailability limitations .
- Target engagement assays : Use fluorescence polarization or SPR to verify binding affinity to proposed targets (e.g., kinases or GPCRs) across models .
- Dose-response recalibration : Adjust in vivo dosing based on tissue distribution studies (e.g., HPLC quantification in target organs) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against homology models of off-target proteins (e.g., cytochrome P450 enzymes) to predict selectivity .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends (e.g., logP vs. IC₅₀) .
- Free-energy perturbation (FEP) : Simulate binding energy changes upon substituting the propyl group with bulkier alkyl chains .
Q. What experimental designs are critical for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 knockout screens : Identify genetic dependencies (e.g., apoptosis-related genes) in responsive cell lines .
- Chemical proteomics : Use photoaffinity labeling (e.g., diazirine tags) to capture interactomes in live cells .
- Dynamic secondary assays : Combine transcriptomics (RNA-seq) with phosphoproteomics to map signaling pathway crosstalk .
Data Contradiction Analysis
Q. How should researchers address discrepancies in thermal stability data reported across studies?
Methodological Answer:
- Differential scanning calorimetry (DSC) : Standardize heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) to control decomposition pathways .
- Thermogravimetric analysis (TGA) : Compare mass loss profiles with structurally similar compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) to identify degradation intermediates .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
